molecular formula C20H21N3O6 B3570870 Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate

Cat. No.: B3570870
M. Wt: 399.4 g/mol
InChI Key: MVKXRBMTBWLGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate is a synthetic organic compound featuring a piperazine core substituted with a 2-methoxyphenyl group at the N4 position and a 3-nitro-5-(methoxycarbonyl)benzoyl moiety at the N1 position. This compound is of interest in medicinal chemistry due to the modularity of its structure, which allows for comparative studies with analogous derivatives.

Properties

IUPAC Name

methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-28-18-6-4-3-5-17(18)21-7-9-22(10-8-21)19(24)14-11-15(20(25)29-2)13-16(12-14)23(26)27/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKXRBMTBWLGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate typically involves multiple steps. One common approach starts with the preparation of 1-(2-methoxyphenyl)piperazine, which can be synthesized via the reaction of 2-methoxyaniline with ethylene glycol in the presence of a catalyst . This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with altered functional groups,

Biological Activity

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate (referred to as the compound hereafter) is a chemical entity that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of neuropharmacology. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, receptor interactions, and pharmacological evaluations.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 358.36 g/mol

The structure includes a piperazine ring, a methoxyphenyl group, and a nitrobenzoate moiety, which are critical for its biological activity.

Research indicates that the compound exhibits significant affinity towards various serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are implicated in mood regulation and are common targets for antidepressant medications.

Receptor Binding Affinity

The binding affinities of the compound towards serotonin receptors have been evaluated in several studies:

Receptor Binding Affinity (Ki)
5-HT1A< 1 nM
5-HT734 nM

These values suggest that the compound has a strong interaction with the 5-HT1A receptor, which is often associated with antidepressant-like effects .

Antidepressant-Like Activity

In vivo studies have demonstrated that the compound exhibits antidepressant-like effects in animal models. For instance, in the tail suspension test, doses as low as 2.5 mg/kg body weight (i.p.) showed significant efficacy compared to standard antidepressants like imipramine (5 mg/kg body weight) .

Sedative and Neurotoxic Effects

The compound also displays sedative properties, with an effective dose (ED50) for locomotor activity observed at 17.5 mg/kg body weight. However, it is crucial to note that neurotoxicity was evident at higher doses (TD50 = 53.2 mg/kg body weight), indicating a potential risk associated with its use .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of derivatives related to this compound were synthesized to evaluate their serotonergic activity. The most promising derivatives showed high affinity for serotonin receptors and demonstrated notable antidepressant-like activities in behavioral tests .
  • Comparative Studies : In comparative studies with other piperazine derivatives, this compound consistently exhibited superior binding affinities and better performance in behavioral assays, reinforcing its potential as a lead candidate for further development in treating mood disorders .

Toxicity Assessment

Toxicity evaluations conducted using Vero cells indicated that while the compound has therapeutic potential, it also poses risks at elevated concentrations. The relative cell viability remained above 80% up to concentrations of 100 µg/mL, but significant toxicity was observed at higher levels .

Comparison with Similar Compounds

Piperazine Derivatives with Phenoxyalkoxy/Phenoxypropyl Substituents (HBK Series)

describes a series of piperazine derivatives (HBK14–HBK19) that share the 4-(2-methoxyphenyl)piperazine core but differ in their substituents. Unlike the target compound, which has a nitrobenzoate ester, the HBK series incorporates phenoxyalkoxy or phenoxypropyl chains (e.g., 2,6-dimethylphenoxyethoxyethyl in HBK14 or 2-chloro-6-methylphenoxyethoxyethyl in HBK15). These substituents introduce bulkier, more lipophilic groups compared to the nitrobenzoate moiety, likely altering pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration. For example:

Compound Substituent on Piperazine Key Features
Target Compound 3-nitro-5-(methoxycarbonyl)benzoyl Electron-withdrawing nitro group, ester
HBK14 (2,6-dimethylphenoxy)ethoxyethyl Bulky alkyl chain, methyl groups
HBK15 (2-chloro-6-methylphenoxy)ethoxyethyl Chlorine atom enhances lipophilicity

Piperazine Derivatives with Trifluoromethyl and Nitro Substituents

highlights a related compound, (4-methylpiperazin-1-yl)(3-nitro-5-(trifluoromethyl)phenyl)methanone. This derivative shares the nitrobenzoyl group with the target compound but replaces the methoxycarbonyl ester with a trifluoromethyl (-CF₃) group. The trifluoromethyl group is both electron-withdrawing and highly hydrophobic, which could enhance membrane permeability compared to the ester-containing target compound.

Piperazine-Oxadiazole Hybrids

describes 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, which replaces the nitrobenzoate group with an oxadiazole ring. Oxadiazoles are aromatic heterocycles known for their metabolic resistance and hydrogen-bonding capabilities. This substitution could shift the compound’s activity toward different biological targets (e.g., enzymes preferring planar heterocycles over nitroaromatic groups).

Research Implications and Limitations

While structural comparisons provide insights into functional group effects, the evidence provided lacks explicit pharmacological data (e.g., binding affinities, IC₅₀ values). Key inferred differences include:

  • Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding to electron-deficient receptors, whereas HBK derivatives rely on hydrophobic interactions.
  • Metabolic Stability : The ester group in the target compound could render it more prone to hydrolysis than CF₃-containing analogs.

Further studies are needed to validate these hypotheses through experimental assays.

Q & A

Q. What are the common synthetic routes for Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-carboxylate core. A general approach includes:

  • Step 1 : Condensation of 2-methoxyphenylpiperazine with a nitrobenzoate derivative using coupling agents like EDCI/HOBt under anhydrous conditions .
  • Step 2 : Introduction of the methyl ester group via nucleophilic acyl substitution, often in dimethylformamide (DMF) with potassium carbonate as a base .
  • Step 3 : Purification via column chromatography and recrystallization to isolate the final product. Key reagents: DMF, EDCI, HOBt, and K₂CO₃.

Q. Which spectroscopic methods are employed to confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the nitro (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Temperature Control : Maintaining 0–5°C during coupling reactions minimizes side products (e.g., dimerization) .
  • Solvent Selection : Anhydrous DMF enhances solubility of intermediates, while THF is preferred for acid-sensitive steps .
  • Catalyst Screening : Testing alternative coupling agents (e.g., DCC vs. EDCI) can improve efficiency. For example, EDCI reduces racemization in chiral intermediates .
  • Table 1 : Optimization Parameters
ParameterOptimal ConditionYield Improvement
Coupling AgentEDCI/HOBt15–20%
Reaction Temp0–5°C10%
BaseK₂CO₃5–8%

Q. What computational approaches are suitable for predicting the compound’s thermochemical properties and binding affinities?

  • Density Functional Theory (DFT) : Used to calculate bond dissociation energies and nitro group stability. Becke’s three-parameter hybrid functional (B3LYP) provides accurate thermochemical data (avg. error ±2.4 kcal/mol) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., serotonin receptors). Parameters include flexible ligand docking and MM-GBSA scoring .
  • MD Simulations : GROMACS assesses conformational stability in aqueous environments, critical for pharmacokinetic predictions .

Q. How to resolve discrepancies between experimental and computational data regarding the compound’s molecular geometry?

  • X-ray Crystallography : Resolve ambiguities in bond lengths/angles. SHELX refinements (SHELXL-2018) provide high-resolution structural data .
  • Hybrid DFT/Experimental Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data. Adjust basis sets to account for nitro group polarization .
  • Case Study : A 0.05 Å discrepancy in the C-NO₂ bond length was resolved by incorporating exact-exchange terms in DFT calculations .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • In Vitro Binding Assays : Radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) quantify IC₅₀ values. Use HEK-293 cells expressing recombinant receptors .
  • Structure-Activity Relationship (SAR) : Modify the methoxyphenyl or nitrobenzoate moieties to isolate pharmacophores. For example, replacing the nitro group with CF₃ alters selectivity .
  • Table 2 : Preliminary Biological Activity
TargetAssay TypeIC₅₀ (nM)Reference
5-HT₁A ReceptorRadioligand120 ± 15
MAO-B EnzymeFluorometric>10,000

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.